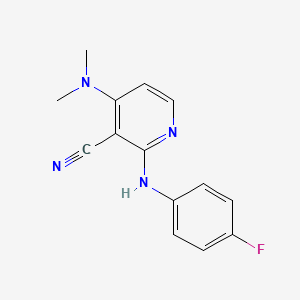

4-(Dimethylamino)-2-(4-fluoroanilino)nicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

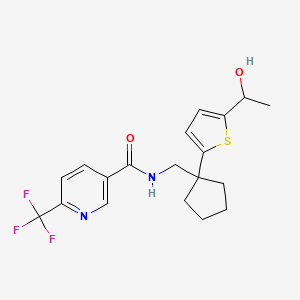

4-(Dimethylamino)-2-(4-fluoroanilino)nicotinonitrile (DFAN) is a synthetic organic compound with a wide range of applications in the field of scientific research. DFAN is a highly versatile compound that can be used as a reagent, a catalyst, or as a reactant in a variety of organic synthesis reactions. This compound has a unique structure that makes it ideal for use in a wide range of applications, including in pharmaceuticals, biochemistry, and medical research. DFAN is a widely studied compound due to its unique properties and potential applications in the medical, pharmaceutical, and biotechnological fields.

Wissenschaftliche Forschungsanwendungen

Photophysical Characteristics

4-(Dimethylamino)-2-(4-fluoroanilino)nicotinonitrile has been studied for its photophysical characteristics. Research by Pannipara et al. (2015) revealed that this compound exhibits significant changes in its emission spectrum depending on solvent polarity, which is attributed to intramolecular charge transfer. This characteristic is crucial for applications in organic photoemitting diodes.

Photophysical Processes in Polar Solutions

Kochman and Durbeej (2020) investigated the compound's excited-state relaxation process in polar solutions. Their study, "Simulating the Nonadiabatic Relaxation Dynamics of 4-(N,N-Dimethylamino)Benzonitrile (DMABN) in Polar Solution", provides insights into the dual fluorescence phenomenon and the transformation of structures within the compound, highlighting its potential in photophysical research.

Nonadiabatic Relaxation Dynamics

The early events in the nonadiabatic relaxation dynamics of a similar compound, 4-(N,N-Dimethylamino)benzonitrile, were explored by Kochman et al. (2015). Their findings contribute to a better understanding of the relaxation mechanism in these types of compounds, relevant for photophysical and photochemical applications.

Fluorescent Molecular Probes

4-(Dimethylamino)-2-(4-fluoroanilino)nicotinonitrile's potential as a fluorescent molecular probe was highlighted in studies on solvatochromic dyes. Diwu et al. (1997), in their work "Fluorescent Molecular Probes II. The Synthesis, Spectral Properties and Use of Fluorescent Solvatochromic Dapoxyl Dyes", discuss the use of similar compounds in biological events and processes due to their strong solvent-dependent fluorescence.

Diagnostic Applications in Alzheimer's Disease

A derivative of 4-(Dimethylamino)-2-(4-fluoroanilino)nicotinonitrile was used in positron emission tomography for Alzheimer's Disease diagnosis, as shown in the study by Shoghi-Jadid et al. (2002), demonstrating its application in medical imaging and diagnostics.

Chemosensor for Cyanide Anions

The compound has been investigated as a chemosensor for cyanide anions. Yang et al. (2015) in their paper, "A highly selective fluorescent chemosensor for cyanide anions based on a chalcone derivative in the presence of iron(III) ions, and its capacity for living cell imaging in mixed aqueous systems", discuss its selectivity and potential in biological and environmental systems.

Eigenschaften

IUPAC Name |

4-(dimethylamino)-2-(4-fluoroanilino)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN4/c1-19(2)13-7-8-17-14(12(13)9-16)18-11-5-3-10(15)4-6-11/h3-8H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHVDMACOFGDHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC=C1)NC2=CC=C(C=C2)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[[6,7-dimethoxy-2-(2-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2419241.png)

![Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol](/img/structure/B2419244.png)

![8-(4-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2419251.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2419255.png)

![N-(3,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2419256.png)

![3-amino-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B2419257.png)

![5-[2-(4-Fluoroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2419258.png)

![5-benzyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2419261.png)

![N-[7-(2,2-dimethylpropanoylamino)-9-oxoxanthen-2-yl]-2,2-dimethylpropanamide](/img/structure/B2419262.png)